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2,2-dimethyl-2H-pyrido[3,2-b]

[1,4]oxazin-3(4H)-one

Cat. No.: B1293822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel

therapeutics based on the pyridooxazinone scaffold. This document outlines synthetic

methodologies, in vitro and in vivo biological evaluation protocols, and data presentation

guidelines for promising anticancer and anti-inflammatory agents derived from this versatile

heterocyclic system.

Introduction to the Pyridooxazinone Scaffold
The pyridooxazinone core structure and its related analogs, such as pyridophenoxazinones

and pyrido[2,3-d]pyridazin-diones, have emerged as privileged scaffolds in medicinal chemistry.

These structures offer a rigid framework with diverse points for chemical modification, enabling

the fine-tuning of pharmacological properties. Derivatives of this scaffold have shown

significant potential as inhibitors of key biological targets, including Epidermal Growth Factor

Receptor (EGFR) and Cyclooxygenase (COX) enzymes, making them attractive candidates for

the development of novel anticancer and anti-inflammatory therapies.
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Several pyridooxazinone-based compounds have demonstrated potent inhibitory activity

against EGFR, a receptor tyrosine kinase frequently dysregulated in various cancers, including

non-small cell lung cancer (NSCLC).

Pyrido[2,3-b][1][2]oxazine Derivatives: Compound 7f has shown significant potency against

both wild-type and mutant EGFR.[1][3]

Pyrimido[4,5-d][1][4]oxazin-2-one Derivatives: Compound 20a has been identified as a

potent and selective inhibitor of the EGFRL858R/T790M double mutant.[5]

5H-Pyrido[3,2-a]phenoxazin-5-one: This compound has exhibited potent antiproliferative

activity against a range of human cancer cell lines.[1][6]

Compound
Class

Lead
Compound

Target Cell
Line

IC50 (µM) Reference

Pyrido[2,3-b][1]

[2]oxazine
7f

HCC827 (EGFR

exon 19 del)
0.09 [1][3]

H1975 (EGFR

L858R/T790M)
0.89 [1][3]

A549 (WT-

EGFR)
1.10 [1][3]

Pyrimido[4,5-d]

[1][4]oxazin-2-

one

20a
H1975 (EGFR

L858R/T790M)
- [5]

5H-Pyrido[3,2-

a]phenoxazin-5-

one

5
Various Cancer

Cell Lines
Submicromolar [1][6]

Anti-inflammatory Therapeutics: COX-1/COX-2 Inhibitors
Derivatives of the pyrido[2,3-d]pyridazine-2,8-dione scaffold have been identified as potent dual

inhibitors of COX-1 and COX-2, enzymes central to the inflammatory cascade.
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Pyrido[2,3-d]pyridazine-2,8-dione Derivative: Compound 7c has demonstrated significant in

vivo anti-inflammatory activity and balanced in vitro inhibition of COX-1 and COX-2.[4][7][8]

Compound
Class

Lead
Compound

In Vivo Anti-
inflammator
y Activity
(Ear Edema
Inhibition)

In Vitro
COX-1
Inhibition
(%)

In Vitro
COX-2
Inhibition
(%)

Reference

Pyrido[2,3-

d]pyridazine-

2,8-dione

7c 82%
Similar to

COX-2

Similar to

COX-1
[4][7][8]

Experimental Protocols
Synthesis Protocols
This protocol describes a metal(II)-assisted synthesis.

Reaction Setup: In a suitable reaction vessel, combine quinolin-5,8-dione and the

appropriate aminophenol derivative.

Solvent and Catalyst: Add a suitable solvent and a metal(II) salt (e.g., copper(II) acetate) as

a catalyst.

Reaction Conditions: Heat the reaction mixture under reflux for a specified period, monitoring

the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, cool the reaction mixture and perform an

appropriate work-up, which may include filtration, extraction, and washing. Purify the crude

product by column chromatography on silica gel to obtain the desired 5H-pyrido[3,2-

a]phenoxazin-5-one.

Preparation of 2-Pyridone Substrates: Synthesize polyfunctionalized 2-pyridone substrates

from the reaction of β-enamino diketones with active methylene reagents like malononitrile or

ethyl cyanoacetate.
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Cyclocondensation: React the 2-pyridone substrates with hydrazine monohydrate in a

mixture of ethanol and acetonitrile (1:1 v/v).

Reaction Conditions: Reflux the reaction mixture for 6-16 hours.

Purification: After cooling, the desired 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones

are typically obtained in good to excellent yields. Further purification can be achieved by

recrystallization.

In Vitro Biological Assays
This colorimetric assay assesses cell viability.

Cell Seeding: Seed cancer cells (e.g., A549, H1975, HCC827) in a 96-well plate at a density

of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the pyridooxazinone test

compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a

vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using non-linear regression analysis.

This assay measures the direct inhibitory effect of compounds on EGFR kinase activity.

Reagents: Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase

Assay or LanthaScreen™ Eu Kinase Binding Assay).

Reaction Setup: In a 384-well plate, add the recombinant human EGFR enzyme, a suitable

substrate (e.g., a poly(Glu, Tyr) peptide), and the pyridooxazinone test compound at various
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concentrations.

Reaction Initiation: Initiate the kinase reaction by adding ATP.

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60

minutes).

Detection: Stop the reaction and add the detection reagent according to the manufacturer's

instructions.

Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

This assay determines the inhibitory activity of compounds against COX isoenzymes.

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2.

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin,

and the respective COX enzyme.

Inhibitor Addition: Add the pyridooxazinone test compound at various concentrations and

pre-incubate.

Reaction Initiation: Add arachidonic acid to start the reaction.

Detection: Measure the peroxidase activity by monitoring the appearance of oxidized

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Data Analysis: Calculate the percentage of inhibition for both COX-1 and COX-2 and

determine the IC50 values. The selectivity index (COX-2 IC50 / COX-1 IC50) can then be

calculated.

In Vivo Biological Assays
This protocol evaluates the in vivo antitumor activity of lead compounds.
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Cell Implantation: Subcutaneously implant human cancer cells (e.g., NCI-H1975) into the

flank of immunodeficient mice (e.g., nude mice).

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment: Randomize mice into treatment and control groups. Administer the test

compound (formulated in a suitable vehicle) and vehicle control orally or via intraperitoneal

injection daily.

Monitoring: Measure tumor volume and body weight 2-3 times per week.

Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in

the control group reach a specific size.

Data Analysis: Calculate tumor growth inhibition (TGI) and assess for any signs of toxicity.

Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by pyridooxazinone

derivatives.
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Caption: EGFR signaling pathway and the inhibitory action of pyridooxazinone derivatives.

Experimental Workflows
The following diagrams outline the workflows for key experimental procedures.
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Caption: Workflow for the MTT-based cell viability assay.
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In Vivo Xenograft Study
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Caption: Workflow for the in vivo xenograft efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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